Disulfiram

C10H20N2S4

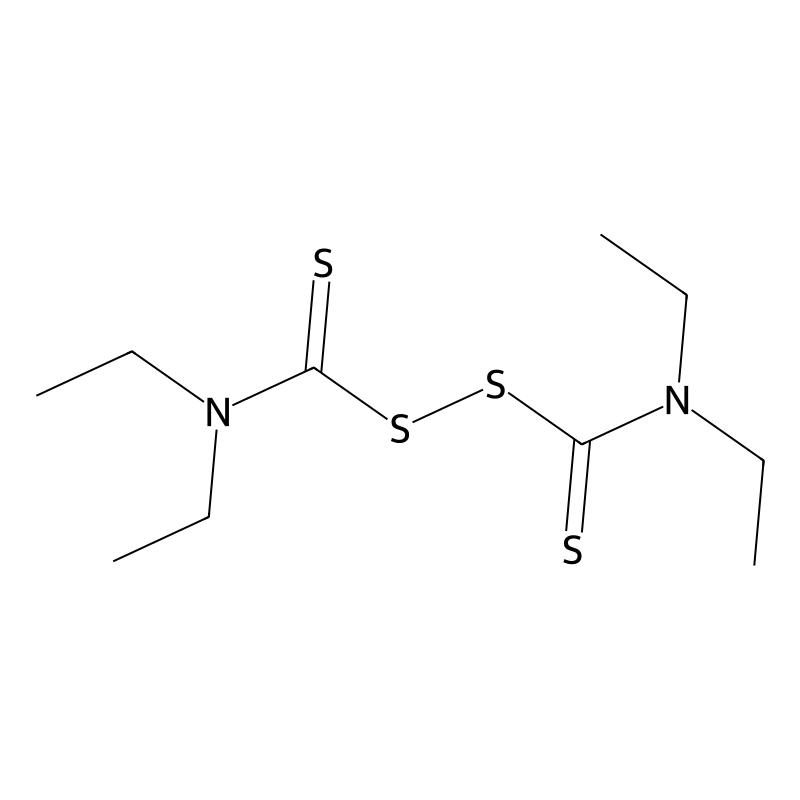

((C2H5)2NCS)2S2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C10H20N2S4

((C2H5)2NCS)2S2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide

Soluble in aromatic

In water, 4.09 mg/L at 25 °C

1.26e-02 g/L

Solubility in water, g/100ml: 0.02

0.02%

Synonyms

Canonical SMILES

Research on the efficacy of disulfiram for alcohol dependence shows some promise, particularly when combined with other treatment modalities like behavioral therapy. A meta-analysis published in the National Institutes of Health's National Center for Biotechnology Information concluded that supervised disulfiram use had a positive effect on short-term abstinence rates, number of drinking days, and time until relapse compared to a placebo or no disulfiram (Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC - NCBI: ). However, the study also highlights that the success of disulfiram relies heavily on patient compliance and the medication's mechanism of action is thought to be primarily psychological, stemming from the aversion to the unpleasant side effects Disulfiram Efficacy in the Treatment of Alcohol Dependence: A Meta-Analysis - PMC - NCBI: .

Disulfiram Beyond Alcohol Dependence

While most recognized for its use in alcohol dependence treatment, disulfiram has also been explored for its potential applications in treating other conditions. Here are two areas of ongoing research:

Anti-infective properties

Disulfiram's history actually precedes its use in addiction treatment. Originally, it was investigated for its potential as an antiparasitic, antibiotic, and antiviral medication Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . Research is ongoing to explore its effectiveness against specific pathogens, including multi-drug-resistant tuberculosis and even the SARS-CoV-2 virus responsible for COVID-19 Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . However, further investigation is needed to determine its potential as a viable treatment option.

Parasitic infections

Disulfiram's antiparasitic properties were identified in the 1940s, showing promise against scabies and intestinal worms Disulfiram: Mechanisms, Applications, and Challenges - PMC - NCBI: . More recent research suggests it may also be effective against malaria. However, further studies are needed to confirm its efficacy and develop it into a usable treatment.

Disulfiram is a medication primarily used to support the treatment of chronic alcoholism. It functions by creating an acute sensitivity to ethanol, leading to unpleasant reactions when alcohol is consumed. The compound's chemical structure is represented by the formula , and it is also known by several synonyms, including tetraethylthiuram disulfide and bis(diethylthiocarbamoyl) disulfide . Disulfiram acts as an irreversible inhibitor of aldehyde dehydrogenase, an enzyme crucial for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism.

Disulfiram's mechanism of action in the body is well-understood. It inhibits the enzyme aldehyde dehydrogenase, which is essential for metabolizing alcohol. When alcohol is consumed, it is broken down into acetaldehyde by the enzyme alcohol dehydrogenase. Normally, aldehyde dehydrogenase converts acetaldehyde into harmless acetate. However, in the presence of disulfiram, acetaldehyde accumulates in the body, leading to a reaction with various unpleasant symptoms such as flushing, nausea, vomiting, headache, and dizziness []. This reaction discourages further alcohol consumption.

Disulfiram undergoes several metabolic transformations in the body. Upon ingestion, it is rapidly converted into diethyldithiocarbamate, which further degrades into diethylamine and carbon disulfide. The primary mechanism of action involves the irreversible inhibition of aldehyde dehydrogenase by competing with nicotinamide adenine dinucleotide at the enzyme's active site. This inhibition leads to the accumulation of acetaldehyde when alcohol is consumed, resulting in the disulfiram-alcohol reaction characterized by symptoms such as flushing, palpitations, and nausea .

The biological activity of disulfiram is primarily linked to its ability to inhibit aldehyde dehydrogenase, leading to increased levels of acetaldehyde in the bloodstream following alcohol consumption. This reaction serves as a deterrent against drinking alcohol. Additionally, disulfiram has been shown to inhibit other enzymes, such as dopamine beta-hydroxylase and cytochrome P450 enzymes, which can affect the metabolism of various drugs and neurotransmitters . Its effects are not limited to alcohol dependence; it may also have potential applications in treating other conditions like cocaine dependence .

Disulfiram can be synthesized through various methods involving the reaction of thiuram disulfides with diethylamine. One common synthetic route involves the reaction of carbon disulfide with diethylamine in the presence of a base, leading to the formation of diethyldithiocarbamate, which can then be oxidized to yield disulfiram. This process typically requires controlled conditions to ensure high yields and purity .

Disulfiram is primarily used in treating chronic alcoholism by inducing aversive reactions to alcohol consumption. It is often prescribed as part of a comprehensive treatment plan that includes counseling and support. Additionally, research has indicated potential uses in treating other substance dependencies and certain parasitic infections due to its ability to inhibit specific enzymes involved in metabolism .

Disulfiram interacts with various medications due to its effects on cytochrome P450 enzymes. Notable interactions include increased serum concentrations of warfarin, phenytoin, and certain benzodiazepines, which can lead to toxicity. The compound's long half-life means that these interactions may persist even after discontinuation . Studies have also shown that disulfiram affects neurotransmitter levels by inhibiting dopamine beta-hydroxylase, potentially impacting mood and cognition .

Several compounds share similarities with disulfiram in terms of structure or function. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Acamprosate | Modulates glutamate neurotransmission | Used for maintaining abstinence from alcohol |

| Naltrexone | Opioid receptor antagonist | Reduces cravings for alcohol |

| Topiramate | Glutamate receptor antagonist | Used off-label for alcohol dependence |

| Sodium oxybate | GABA receptor agonist | Used for narcolepsy but has potential in addiction treatment |

Disulfiram's uniqueness lies in its specific mechanism that causes immediate adverse reactions upon alcohol intake, making it distinct from other compounds that may work through different pathways or mechanisms without such acute effects .

Purity

Physical Description

Pellets or Large Crystals; Other Solid; Dry Powder

White, yellowish, or light-gray powder with a slight odor.(fungicide); [NIOSH]

Solid

WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR.

White, yellowish, or light-gray powder with a slight odor.

White, yellowish, or light-gray powder with a slight odor. [fungicide]

Color/Form

Light-gray powder

White, yellowish, or light-gray powder.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

117 °C at 17 mm Hg

at 2.3kPa: 117 °C

243 °F

Heavy Atom Count

Taste

Density

1.30

1.3 g/cm³

1.3

LogP

3.88 (LogP)

log Kow= 3.88

1.9

3.9

Odor

Odorless

Appearance

Melting Point

71.5 °C

71 °C

158 °F

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Disulfiram is used to help maintain sobriety in the treatment of chronic alcoholism in conjunction with supportive and psychotherapeutic measures.

Case reports suggest that disulfiram may be useful for the treatment of nickel dermatitis. However, small double-blind placebo-controlled study of patients with hand eczema and nickel allergy did not find a clinically significant difference between those treated with disulfiram and those treated with placebo. Because some patients worsen with this therapy and because patients treated for nickel dermatitis have developed disulfiram induced hepatitis, this therapy is not generally indicated.

The oral efficacy of several chelating drugs, incl disulfiram, was studied in relation to their ability to prevent lethality due to acute inhalation exposure to nickel carbonyl. Disulfiram resulted in very high, but transient, plasma levels. Small, repeated oral doses of disulfiram would be just as effective in nickel carbonyl poisoning as a single large dithiocarb dose. However, disulfiram increase the nickel retained in brain tissue, possibly accounting for its limited efficacy. Caution in the use of oral disulfiram in human nickel carbonyl intoxication is recommended.

Pharmacology

Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.

MeSH Pharmacological Classification

ATC Code

N07 - Other nervous system drugs

N07B - Drugs used in addictive disorders

N07BB - Drugs used in alcohol dependence

N07BB01 - Disulfiram

P - Antiparasitic products, insecticides and repellents

P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents

P03A - Ectoparasiticides, incl. scabicides

P03AA - Sulfur containing products

P03AA04 - Disulfiram

Mechanism of Action

Acetaldehyde, produced as a result of oxidation of ethanol by alcohol dehydrogenase, ordinarily does not accumulate in the body, because it is further oxidized almost as soon as it is formed, primarily by aldehyde dehydrogenase. Following the administration of disulfiram, both cytosolic and mitochondrial forms of this enzyme are irreversibly inactivated to varying degrees, and the concentration of acetaldehyde rises. It is unlikely that disulfiram itself is responsible for the enzyme inactivation in vivo; several active metabolites of the drug, especially diethylthiomethylcarbamate, behave as suicide-substrate inhibitors of aldehyde dehydrogenase in vitro. These metabolites reach significant concentrations in plasma following the administration of disulfiram.

Disulfiram (700 mg/kg, orally) increase brain levels of serotonin (i) and 5-hydroxyindoleacetic acid (5-hiaa) in rats. Ethanol (1 g/kg and 2x1.5 g/kg, ip) did not affect the serotonin level, but at the higher dose it increase the 5-hiaa level. When disulfiram was given in combination with ethanol, the brain level of serotonin was higher and the 5-hiaa level was lower, compared to the results with disulfiram alone. Thus, the biogenic aldehyde derived from serotonin may influence serotonin metab and the elimination of 5-hiaa from the brain.

When disulfiram was given orally to rats at 40-400 mg/kg, the serum and, to a lesser extent, the liver cholesterol concentrations were increased and the liver microsome cholesterol 7alpha-hydroxylase activity decreased. The 7alpha-hydroxylase inhibition was completely reversed by dithiothreitol, indicating that disulfiram acted through its disulfide on 7alpha-hydroxylase. Increased serum cholesterol of alcoholics treated with disulfiram may be related to the inhibition of 7alpha-hydroxylase.

Human aldehyde dehydrogenase consists of two main isozymes with low and high Km for acetaldehyde. Studies regarding the inhibitory reaction of disulfiram and its metabolites were performed. Among the metabolites, diethylamine inhibited the low Km enzyme strongly. Vasomotor symptoms and high acetaldehyde concn in blood after ethanol intake in patients who are treated with disulfiram might be mainly due to a decrease in activity of the low Km enzyme caused by diethylamine which is produced in vivo as one of the metabolites from disulfiram, rather than to an inhibitory reaction of disulfiram only. Thus, alcohol sensitivity in Mongoloids and the disulfiram-ethanol reaction may have a common mechanism.

For more Mechanism of Action (Complete) data for DISULFIRAM (19 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.2.1.-]

ALDH [HSA:217 219 224] [KO:K00128]

Vapor Pressure

0.00087 [mmHg]

0 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Absorption /of disulfiram is/ slow. Eighty to ninety percent of an oral dose is absorbed. /Its/ biotransformation /is predominately/ hepatic /and/ a single dose will begin to affect ethanol metabolism within 1 to 2 hours.

Disulfiram is ... completely absorbed from the human GI tract. However, a period of 12 hr is required for its full action, perhaps because, being highly sol in lipid, it is initially localized in fat. Elimination is relatively slow, and about 1/5 still remains in body at end of a week. The greater part of the absorbed drug is ... excreted in the urine as the sulfate, partly free and partly esterified.

After a single oral dose of 50, 100, 200, or 400 mg/kg, disulfiram was found in dose-dependent quantities in blood, liver, kidney, spleen, brain, muscle, and peri-epididymal adipose tissue of rats. After a 2-mo treatment, accumulation was not dose-dependent, suggesting a saturation point for various organs.

The human plasma protein binding characteristics of disulfiram and its therapeutically active metabolite, diethylthiocarbamic acid methyl ester were investigated. Both compounds were bound principally to albumin over the ranges 200-800 and 345-2756 nM, respectively. The average number of binding sites was approximately one for both substances, whereas the average association constants were 7.1X10+4 and 6.1X10+3/M, respectively.

For more Absorption, Distribution and Excretion (Complete) data for DISULFIRAM (7 total), please visit the HSDB record page.

Metabolism Metabolites

Disulfiram is slowly metabolized in the liver to diethyldithiocarbamate, diethylamine, and carbon disulfide. Six hr after oral administration of the drug, one third of plasma disulfiram is in the form of diethyldithiocarbamate.

In rats the following metabolites of disulfiram were found: diethyldithiocarbamate; diethyldithiocarbamate s-glucuronide; inorganic sulfate; diethylamine and carbon disulfide. A small amount of S was bound to proteins as mixed disulfides. ... Metabolism of disulfiram in man is similar to that in animals.

Recently, n,n-diethylthiocarbamoyl-1-thio-beta-glucopyranosiduronic acid was isolated from combined urine of 4 men given oral doses of tetraethylthiuram disulfide.

Diethylthiocarbamic acid methyl ester, in contrast to other disulfiram metabolites, is a potent inhibitor of liver aldehyde dehydrogenase in vitro. Like disulfiram, diethylthiocarbamic acid methyl ester had a pronounced hypothermic effect in rats. This hypothermic effect and the augmented blood pressure response to ethanol challenge in rats developed rapidly with diethylthiocarbamic acid methyl ester but were somewhat delayed with disulfiram. The blood pressure response outlasted the presence of diethylthiocarbamic acid methyl ester in plasma (less than 24 hr); a significant effect was found 48 hr after pretreatment but not 72 hr after a single dose. No effect was observed when ethanol was given 15 min before diethylthiocarbamic acid methyl ester or disulfiram. These latter two observations are consistent with a function of diethylthiocarbamic acid methyl ester as a suicide inhibitor of aldehyde dehydrogenase. Since diethylthiocarbamic acid methyl ester has been reported to inhibit aldehyde dehydrogenase in vitro, even under anaerobic conditions, diethylthiocarbamic acid methyl ester may be the active metabolite of disulfiram.

For more Metabolism/Metabolites (Complete) data for DISULFIRAM (7 total), please visit the HSDB record page.

Disulfiram is completely absorbed from the human GI tract. However, a period of 12 hr is required for its full action, perhaps because, being highly sol in lipid, it is initially localized in fat. It is slowly metabolized in the liver to diethyldithiocarbamate, diethylamine, and carbon disulfide. Six hr after oral administration of the drug, one third of plasma disulfiram is in the form of diethyldithiocarbamate. Elimination is relatively slow, and about 1/5 still remains in body at end of a week. The greater part of the absorbed drug is excreted in the urine as the sulfate, partly free and partly esterified (A620, A622).

Wikipedia

Drug Warnings

The ingestion of alcohol by individuals previously treated with disulfiram gives rise to marked signs and symptoms. Within about 5-10 min face feels hot, and soon afterwards it is flushed and scarlet in appearance. As vasodilatation spreads over whole body, intense throbbing is felt in head and neck, and a pulsating headache may develop. Respiratory difficulties, nausea, copious vomiting, sweating, thirst, chest pain, considerable hypotension, orthostatic syncope, marked uneasiness, weakness, vertigo, blurred vision, and confusion are observed. Facial flush is replaced by pallor, and blood pressure may fall to shock level.

May decrease urinary vanilmandelic acid excretion, although ... not sufficient to interfere with diagnosis of pheochromocytoma. /Disulfiram's/ inhibition of dopamine hydroxylase ... may increase urinary concn of homovanillic acid /adverse effect, oral/

Patients receiving disulfiram should be warned to avoid cough syrups, sauces, vinegars, elixirs, and other preparations that contain alcohol. External application of alcoholic liniments or lotions, including aftershave or back rub, may be sufficient to produce a disulfiram-alcohol reaction. Patients should be cautioned that disulfiram-alcohol reactions may occur for several weeks after discontinuance of disulfiram.

For more Drug Warnings (Complete) data for DISULFIRAM (17 total), please visit the HSDB record page.

Biological Half Life

Following a 250 mg dose, the half-lives of disulfiram, diethyldithiocarbamate and carbon disulfide are 7.3 +/-1.5 hours, 15.5 +/-4.5 hours, and 8.9 +/-1.4 hours, respectively.

Use Classification

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

Rubber Product Manufacturing

Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetraethyl-: ACTIVE

Analytic Laboratory Methods

POLAROGRAPHIC & VOLTAMMETRIC BEHAVIOR OF DISULFIRAM IN PHARMACEUTICALS IS DISCUSSED.

The reaction of cuprous iodide and disulfiram was collaboratively studied in 8 laboratories to determine the drug in tablet form at 2 dosage levels. Colorimetric determination of disulfiram with cuprous iodide agreed closely with those obtained by using the National Formulary iodometric titration procedure. The method was adopted as official first action.

Method: AOAC 981.25; Procedure: colorimetric method; Analyte: disulfiram; Matrix: drug tablets; Detection Limit: not provided.

Clinical Laboratory Methods

DRUGS COMMONLY PRESCRIBED FOR OR MISUSED BY ALCOHOLICS DID NOT INTERFERE WITH THIS ASSAY DETERMINATION OF NANOGRAM QUANTITIES OF DISULFIRAM IN HUMAN & RAT SERUM BY GAS-LIQUID CHROMATOGRAPHY. THE DETECTION LIMIT WAS 10 NG/ML.

DISULFIRAM & ITS METABOLITES WERE DETECTED IN BLOOD, URINE, & BREATH BY VARIOUS METHODS.

HIGH-PERFORMANCE LIQ CHROMATOGRAPHIC METHOD IS DESCRIBED FOR DETECTION OF DISULFIRAM IN PLASMA OR URINE OF MICE AND HUMANS.

A simple, sensitive, reversed-phase liquid chromatography assay is used for the simultaneous determination of disulfiram, diethyldithiocarbamate and its methyl ester in human plasma. The method is sufficiently sensitive (25 ng/ml) to permit diethyldithiocarbamate and methyl ester diethyldithiocarbamate determinations in patients receiving therapeutic doses of disulfiram.

Storage Conditions

Separated from strong oxidants.

Interactions

Use of alcohol or alcohol containing products within 14 days of disulfiram therapy will result in disulfiram-alcohol reaction.

Chronic preoperative administration or perioperative use of hepatic enzyme inhibitors, such as disulfiram, may decrease the plasma clearance and prolong the duration of action of alfentanil.

Metabolism of bacampicillin produces low plasma concentrations of alcohol and acetaldehyde; although the risk of disulfiram-alcohol interaction appears minimal, caution is recommended if concurrent use is unavoidable. A similar reaction is thought to occur with amoxicillin and clavulanate combination.

For more Interactions (Complete) data for DISULFIRAM (35 total), please visit the HSDB record page.

Dates

The interaction of disulfiram and H

Ethan Read, Jarod Milford, Jiechun Zhu, Lingyun Wu, Marc Bilodeau, Guangdong YangPMID: 34242567 DOI: 10.1016/j.taap.2021.115642

Abstract

Disulfiram (DSF), a sulfur-containing compound, has been used to treat chronic alcoholism and cancer for decades by inactivating aldehyde dehydrogenase (ALDH). Hydrogen sulfide (HS) is a new gasotransmitter and regulates various cellular functions by S-sulfhydrating cysteine in the target proteins. H

S exhibits similar properties to DSF in the sensitization of cancer cells. The interaction of DSF and H

S on ALDH activity and liver cancer cell survival are not clear. Here it was demonstrated that DSF facilitated H

S release from thiol-containing compounds, and DSF and H

S were both capable of regulating ALDH through inhibition of gene expression and enzymatic activity. The supplement of H

S sensitized human liver cancer cells (HepG2) to DSF-inhibited cell viability. The expression of cystathionine gamma-lyase (a major H

S-generating enzyme) was lower but ALDH was higher in mouse liver cancer stem cells (Dt81Hepa1-6) in comparison with their parental cells (Hepa1-6), and H

S was able to inhibit liver cancer stem cell adhesion. In conclusion, these data point to the potential of combining DSF and H

S for inhibition of cancer cell growth and tumor development by targeting ALDH.

[CME/Answers: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction]

Luzia Hüsser, Doris EisPMID: 34344195 DOI: 10.1024/1661-8157/a003692

Abstract

CME/Answers: Early Recognition and Prevention of a Disulfiram-Ethanol ReactionDisulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.

[CME: Early Recognition and Prevention of a Disulfiram-Ethanol Reaction]

Luzia Hüsser, Doris EisPMID: 34231387 DOI: 10.1024/1661-8157/a003691

Abstract

CME: Early Recognition and Prevention of a Disulfiram-Ethanol ReactionDisulfiram is an alcohol-aversive agent for pharmacological relapse prevention in alcohol dependency. When combined with alcohol, disulfiram induces a disulfiram-ethanol reaction (DER), causing mild to severe symptoms. While the anticipated adverse effects should support abstinence, failed abstinence can be potentially lethal. Since there is no specific antidote, early recognition and supportive treatment are vital. The aim of this article is to illustrate the clinical features of DER, to suggest a reasonable diagnostic pathway and to provide a basis for decision-making as to the treatment with disulfiram.

Devastating Neurological Injury as a Result of Treatment of "Chronic Lyme Disease"

Sarah Frankl, Peter N Hadar, Aleksandra Yakhkind, Adam Edward Lang, Danielle K SandsmarkPMID: 34218872 DOI: 10.1016/j.mayocp.2021.05.011

Abstract

The glutathionylation agent disulfiram augments superoxide/hydrogen peroxide production when liver mitochondria are oxidizing ubiquinone pool-linked and branched chain amino acid substrates

Jonathan Hirschenson, Ryan J MaillouxPMID: 34052343 DOI: 10.1016/j.freeradbiomed.2021.05.030

Abstract

Our group has previously observed that protein S-glutathionylation serves as an integral feedback inhibitor for the production of superoxide (O)/hydrogen peroxide (H

O

) by α-ketoglutarate dehydrogenase (KGDH), pyruvate dehydrogenase (PDH), and complex I in muscle and liver mitochondria, respectively. In the present study, we hypothesized that glutathionylation would fulfill a similar role for the O

/H

O

sources sn-glycerol-3-phosphate dehydrogenase (G3PDH), proline dehydrogenase (PRODH), and branched chain keto acid dehydrogenase (BCKDH). Surprisingly, we found that inducing glutathionylation with disulfiram increased the production of O

/H

O

by mitochondria oxidizing glycerol-3-phosphate (G3P), proline (Pro), or α-keto-β-methylvaleric acid (KMV). Treatment of mitochondria oxidizing G3P or Pro with rotenone or myxothiazol increased the rate of ROS production after incubating in 1000 nM disulfiram. Incubating mitochondria treated with disulfiram in both rotenone and myxothiazol prevented this increase in O

/H

O

production. In addition, when adminstered together, ROS production decreased below control levels. Disulfiram-treated mitochondria displayed higher rates of ROS production when oxidizing succinate, which was inhibited by rotenone, myxothiazol, and malonate, respectively. Disulfiram also increased ROS production by mitocondria oxidizing KMV. Treatment of mitochondria oxidizing KMV with disulfiram and rotenone or myxothiazol did not alter the rate O

/H

O

production further when compared to mitochondria treated with disulfiram only. Analysis of BCKDH activity following disulfiram treatment revealed that glutathionylation does not inhibit the enzyme complex, indicating this α-keto acid dehydrogenase is not a target for glutathione modification. However, treatment of mitochondria with rotenone and myxothiazol without disulfiram also augmented ROS production. Overall, we were able to demonstrate for the first time that glutathionylation augments ROS production by the respiratory chain during forward electron transfer (FET) and reverse electron transfer (RET) from the UQ pool. Additionally, we were able to show that BCKDH is not a target for glutathione modification and that glutathionylation can also increase ROS production in mitochondria oxidizing branched chain amino acids following the modification of enzymes upstream of BCKDH.

Mechanism of zinc ejection by disulfiram in nonstructural protein 5A

Ashfaq Ur Rehman, Guodong Zhen, Bozitao Zhong, Duan Ni, Jiayi Li, Abdul Nasir, Moustafa T Gabr, Humaira Rafiq, Abdul Wadood, Shaoyong Lu, Jian Zhang, Hai-Feng ChenPMID: 34008604 DOI: 10.1039/d0cp06360f

Abstract

Hepatitis C virus (HCV) is a notorious member of the Flaviviridae family of enveloped, positive-strand RNA viruses. Non-structural protein 5A (NS5A) plays a key role in HCV replication and assembly. NS5A is a multi-domain protein which includes an N-terminal amphipathic membrane anchoring alpha helix, a highly structured domain-1, and two intrinsically disordered domains 2-3. The highly structured domain-1 contains a zinc finger (Zf)-site, and binding of zinc stabilizes the overall structure, while ejection of this zinc from the Zf-site destabilizes the overall structure. Therefore, NS5A is an attractive target for anti-HCV therapy by disulfiram, through ejection of zinc from the Zf-site. However, the zinc ejection mechanism is poorly understood. To disclose this mechanism based on three different states, A-state (NS5A protein), B-state (NS5A + Zn), and C-state (NS5A + Zn + disulfiram), we have performed molecular dynamics (MD) simulation in tandem with DFT calculations in the current study. The MD results indicate that disulfiram triggers Zn ejection from the Zf-site predominantly through altering the overall conformation ensemble. On the other hand, the DFT assessment demonstrates that the Zn adopts a tetrahedral configuration at the Zf-site with four Cys residues, which indicates a stable protein structure morphology. Disulfiram binding induces major conformational changes at the Zf-site, introduces new interactions of Cys39 with disulfiram, and further weakens the interaction of this residue with Zn, causing ejection of zinc from the Zf-site. The proposed mechanism elucidates the therapeutic potential of disulfiram and offers theoretical guidance for the advancement of drug candidates.New Disulfiram Derivatives as MAGL-Selective Inhibitors

Ziad OmranPMID: 34070869 DOI: 10.3390/molecules26113296

Abstract

Monoacylglycerol lipase (MAGL) is a key enzyme in the human endocannabinoid system. It is also the main enzyme responsible for the conversion of 2-arachidonoyl glycerol (2-AG) to arachidonic acid (AA), a precursor of prostaglandin synthesis. The inhibition of MAGL activity would be beneficial for the treatment of a wide range of diseases, such as inflammation, neurodegeneration, metabolic disorders and cancer. Here, the author reports the pharmacological evaluation of new disulfiram derivatives as potent inhibitors of MAGL. These analogues displayed high inhibition selectivity over fatty acid amide hydrolase (FAAH), another endocannabinoid-hydrolyzing enzyme. In particular, compoundinhibited MAGL in the low micromolar range. However, it did not show any inhibitory activity against FAAH.

A computational evaluation of targeted oxidation strategy (TOS) for potential inhibition of SARS-CoV-2 by disulfiram and analogues

Luyan Xu, Jiahui Tong, Yiran Wu, Suwen Zhao, Bo-Lin LinPMID: 34089978 DOI: 10.1016/j.bpc.2021.106610

Abstract

In the new millennium, the outbreak of new coronavirus has happened three times: SARS-CoV, MERS-CoV, and SARS-CoV-2. Unfortunately, we still have no pharmaceutical weapons against the diseases caused by these viruses. The pandemic of SARS-CoV-2 reminds us the urgency to search new drugs with totally different mechanism that may target the weaknesses specific to coronaviruses. Herein, we disclose a computational evaluation of targeted oxidation strategy (TOS) for potential inhibition of SARS-CoV-2 by disulfiram, a 70-year-old anti-alcoholism drug, and predict a multiple-target mechanism. A preliminary list of promising TOS drug candidates targeting the two thiol proteases of SARS-CoV-2 are proposed upon virtual screening of 32,143 disulfides.Differential Cytotoxicity Mechanisms of Copper Complexed with Disulfiram in Oral Cancer Cells

Ssu-Yu Chen, Yung-Lung Chang, Shu-Ting Liu, Gunng-Shinng Chen, Shiao-Pieng Lee, Shih-Ming HuangPMID: 33918312 DOI: 10.3390/ijms22073711

Abstract

Disulfiram (DSF), an irreversible aldehyde dehydrogenase inhibitor, is being used in anticancer therapy, as its effects in humans are known and less adverse than conventional chemotherapy. We explored the potential mechanism behind the cytotoxicity of DSF-Cu/Cu

complexes in oral epidermoid carcinoma meng-1 (OECM-1) and human gingival epithelial Smulow-Glickman (SG) cells. Exposure to CuCl

or CuCl slightly but concentration-dependently decreased cell viability, while DSF-Cu

/Cu

induced cell death in OECM-1 cells, but not SG cells. DSF-Cu

/Cu

also increased the subG1 population and decreased the G1, S, and G2/M populations in OECM-1 cells, but not SG cells, and suppressed cell proliferation in both OECM-1 and SG cells. ALDH enzyme activity was inhibited by CuCl and DSF-Cu

/Cu

in SG cells, but not OECM-1 cells. ROS levels and cellular senescence were increased in DSF-Cu

/Cu

-treated OECM-1 cells, whereas they were suppressed in SG cells. DSF-Cu

/Cu

induced mitochondrial fission in OECM-1 cells and reduced mitochondrial membrane potential. CuCl

increased but DSF- Cu

impaired oxygen consumption rates and extracellular acidification rates in OECM-1 cells. CuCl

stabilized HIF-1α expression under normoxia in OECM-1 cells, and complex with DSF enhanced that effect. Levels of c-Myc protein and its phosphorylation at Tyr58 and Ser62 were increased, while levels of the N-terminal truncated form (Myc-nick) were decreased in DSF-Cu

/Cu

-treated OECM-1 cells. These effects were all suppressed by pretreatment with the ROS scavenger NAC. Overexpression of c-Myc failed to induce HIF-1α expression. These findings provide novel insight into the potential application of DSF-CuCl

complex as a repurposed agent for OSCC cancer therapy.

Disulfiram Abrogates Morphine Tolerance-A Possible Role of µ-Opioid Receptor-Related G-Protein Activation in the Striatum

Anna de Corde-Skurska, Pawel Krzascik, Anna Lesniak, Mariusz Sacharczuk, Lukasz Nagraba, Magdalena Bujalska-ZadroznyPMID: 33919998 DOI: 10.3390/ijms22084057

Abstract

One of the key strategies for effective pain management involves delaying analgesic tolerance. Early clinical reports indicate an extraordinary effectiveness of off-label disulfiram-an agent designed for alcohol use disorder-in potentiating opioid analgesia and abrogation of tolerance. Our study aimed to determine whether sustained µ-opioid signaling upon disulfiram exposure contributes to these phenomena. Wistar rats were exposed to acute and chronic disulfiram and morphine cotreatment. Nociceptive thresholds were assessed with the mechanical Randal-Selitto and thermal tail-flick tests. µ-opioid receptor activation in brain structures important for pain processing was carried out with the [S]GTPγS assay. The results suggest that disulfiram (12.5-50 mg/kg i.g.) augmented morphine antinociception and diminished morphine (25 mg/kg, i.g.) tolerance in a supraspinal, opioid-dependent manner. Disulfiram (25 mg/kg, i.g.) induced a transient enhancement of µ-opioid receptor activation in the periaqueductal gray matter (PAG), rostral ventromedial medulla (RVM), hypothalamus, prefrontal cortex and the dorsal striatum at day 1 of morphine treatment. Disulfiram rescued µ-opioid receptor signaling in the nucleus accumbens and caudate-putamen 14 days following morphine and disulfiram cotreatment. The results of this study suggest that striatal µ-opioid receptors may contribute to the abolition of morphine tolerance following concomitant treatment with disulfiram.